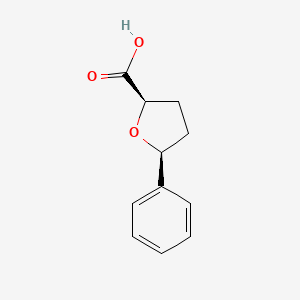
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid (DZCP) is a cyclic diazepine derivative that has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. DZCP is a synthetic organic compound that can be synthesized through a variety of methods. The compound has been investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid is still not fully understood. However, it is believed that this compound acts by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and by binding to certain receptors, such as the G protein-coupled receptor 55 (GPR55). In addition, this compound has been shown to inhibit the activity of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, this compound has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes and receptors. Additionally, this compound has been shown to possess anti-inflammatory and anti-tumor activities. The main limitation of using this compound in laboratory experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
The potential applications of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid are still being explored, and there are many potential future directions for research. These include further investigation of the mechanisms of action of this compound, as well as its potential use in the treatment of a variety of diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to explore the potential use of this compound in the treatment of cardiovascular diseases, such as atherosclerosis, hypertension, and congestive heart failure. Additionally, further research is needed to explore the potential use of this compound in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to explore the potential use of this compound in the development of new drugs and drug delivery systems.
Synthesemethoden
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,3-diazabicyclo[3.3.1]nonane (DBN). The reaction of cyclopropanecarboxylic acid with DABCO or DBN yields the desired this compound. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 25°C.
Wissenschaftliche Forschungsanwendungen
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, this compound has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid involves the reaction of cyclopropanecarboxylic acid with 1,4-diazepane in the presence of a suitable reagent.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "1,4-diazepane" ], "Reaction": [ "To a solution of cyclopropanecarboxylic acid in a suitable solvent, add 1,4-diazepane and a suitable reagent such as DCC or EDC.", "Stir the reaction mixture at room temperature for several hours until completion.", "Filter the reaction mixture to remove any precipitate and evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization or column chromatography to obtain 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid." ] } | |
CAS-Nummer |
1692450-72-8 |
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




